2,6-Dichloro-4-(trifluoromethyl)phenol
Description
2,6-Dichloro-4-(trifluoromethyl)phenol is a halogenated aromatic compound featuring two chlorine atoms at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 4-position of the phenol ring. This substitution pattern confers unique physicochemical properties, including high electronegativity, lipophilicity, and thermal stability. The compound serves as a critical intermediate in synthesizing agrochemicals such as fipronil, a broad-spectrum insecticide . Its derivatives, such as hydrazines and pyrazoles, are widely explored for antimicrobial, anti-inflammatory, and pesticidal activities .
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWGCRQDVDJDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281722 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35852-59-6 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35852-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 4-(Trifluoromethyl)phenol
The initial step involves nitrating 4-(trifluoromethyl)phenol to introduce nitro groups at the ortho positions relative to the hydroxyl group. The electron-withdrawing trifluoromethyl group directs electrophilic attack to the 2- and 6-positions. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 35–40°C achieves selective dinitration, yielding 2,6-dinitro-4-(trifluoromethyl)phenol. Key parameters include:
| Parameter | Value |
|---|---|
| Nitrating agent | HNO₃ (65–68%) |
| Catalyst | H₂SO₄ (98%) |
| Temperature | 35–40°C |
| Reaction time | 4–6 hours |
| Yield | 78–85% |
Reduction of Nitro Groups
Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro groups to amines. Alternatively, tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) provides a cost-effective reduction pathway:
| Reduction Method | Conditions | Yield |
|---|---|---|
| Catalytic hydrogenation | 50 psi H₂, 25°C, 12h | 92% |
| SnCl₂/HCl | 20% HCl, reflux, 8h | 88% |
Diazotization and Chlorination
The diamino intermediate undergoes diazotization with sodium nitrite (NaNO₂) in HCl at 0–5°C, followed by treatment with copper(I) chloride (CuCl) to replace amino groups with chlorine:
| Step | Reagents | Yield |
|---|---|---|
| Diazotization | NaNO₂ (1.2 eq), HCl (6M) | 95% |
| Sandmeyer reaction | CuCl (2 eq), 70°C | 82% |
Advantages : High regioselectivity; avoids harsh chlorination conditions.
Challenges : Multi-step process; generates hazardous intermediates.
Directed Chlorination via Protected Phenol Intermediates
Methoxylation and Chlorination
Protecting the hydroxyl group as a methoxy ether mitigates over-chlorination. 4-(Trifluoromethyl)phenol reacts with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) to form 4-(trifluoromethyl)anisole. Subsequent chlorination with chlorine gas (Cl₂) and iron(III) chloride (FeCl₃) at 50°C introduces chlorine at the 2- and 6-positions:
| Parameter | Value |
|---|---|
| Chlorinating agent | Cl₂ (2.2 eq) |
| Catalyst | FeCl₃ (5 mol%) |
| Temperature | 50°C |
| Yield | 89% |
Demethylation
Deprotection using boron tribromide (BBr₃) in dichloromethane restores the phenolic group:
| Parameter | Value |
|---|---|
| Reagent | BBr₃ (3 eq) |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C to 25°C |
| Yield | 94% |
Advantages : Excellent regiocontrol; high yields at each stage.
Challenges : Requires handling toxic BBr₃.
Direct Electrophilic Chlorination
Direct chlorination of 4-(trifluoromethyl)phenol with sulfuryl chloride (SO₂Cl₂) or Cl₂ in acetic acid achieves moderate selectivity. The trifluoromethyl group deactivates the ring, necessitating elevated temperatures (80–100°C) and prolonged reaction times:
| Parameter | Value |
|---|---|
| Chlorinating agent | SO₂Cl₂ (2.5 eq) |
| Solvent | Acetic acid |
| Temperature | 80°C |
| Time | 24 hours |
| Yield | 65% |
Advantages : Single-step synthesis.
Challenges : Poor regioselectivity; formation of 2,4,6-trichloro byproducts.
Halogen Exchange from Dibromo Precursors
Bromination and Chlorine Exchange
Brominating 4-(trifluoromethyl)phenol with bromine (Br₂) in acetic acid yields 2,6-dibromo-4-(trifluoromethyl)phenol. Subsequent halogen exchange using copper(I) chloride (CuCl) in dimethylformamide (DMF) replaces bromine with chlorine:
| Parameter | Value |
|---|---|
| Brominating agent | Br₂ (2.2 eq) |
| Exchange reagent | CuCl (3 eq) |
| Solvent | DMF |
| Temperature | 120°C |
| Yield | 76% |
Advantages : Applicable to brominated precursors.
Challenges : High temperatures required; DMF poses disposal issues.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems enhances safety and efficiency for nitration and diazotization steps. Residence times of 10–15 minutes at 40°C improve throughput by 30% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include dechlorinated phenols and compounds with reduced trifluoromethyl groups.
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)phenol involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Chlorophenols
a) 2,4,6-Trichlorophenol (CAS 88-06-2)
- Structure : Three chlorine atoms at 2-, 4-, and 6-positions.
- Key Differences: The absence of the -CF₃ group reduces electron-withdrawing effects compared to 2,6-Dichloro-4-(trifluoromethyl)phenol.
- Applications : Used as a preservative and disinfectant. Higher chlorine content increases toxicity but limits biodegradability .
b) 4-Chloro-2,6-difluorophenol (CAS 17750691)
- Structure : Chlorine at 4-position and fluorine at 2- and 6-positions.
- Key Differences : Fluorine atoms, being smaller and more electronegative than chlorine, enhance acidity (predicted pKa ~4–5 vs. ~6–7 for the trifluoromethyl analog).
- Applications : Intermediate in pharmaceuticals and agrochemicals due to improved metabolic stability .
c) 2,6-Dichloro-4-nitrophenol
Thiol and Thioether Analogs
a) 2,6-Dichloro-4-mercaptophenol (CAS 42468-33-7)
- Structure : -SH group replaces the -OH group.
- Key Differences : The thiol group enhances nucleophilicity, making it more reactive in radical and coupling reactions.
- Applications: Potential use in polymer chemistry and metal chelation .
b) Phenol,2,6-dichloro-4-[(trifluoromethyl)thio]- (CAS 102794-04-7)
Fluorinated Derivatives
a) 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol
Key Research Findings
- Electron-Withdrawing Effects: The -CF₃ group in this compound provides moderate electron withdrawal, balancing acidity (pKa ~6.5) and stability, unlike stronger -NO₂ or weaker -Cl groups .
- Biological Activity: Derivatives of this compound exhibit enhanced pesticidal efficacy due to the -CF₃ group’s resistance to metabolic degradation .
- Synthetic Versatility: The phenol’s hydroxyl group enables diverse functionalizations, including hydrazine and azo compound synthesis, which are less feasible in thiol or nitro analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-dichloro-4-(trifluoromethyl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via chlorination and trifluoromethylation of phenol derivatives. A common approach involves reacting 4-hydroxybenzotrifluoride with chlorine gas under controlled temperatures (0–5°C) in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Optimization includes adjusting molar ratios (e.g., Cl₂:substrate at 2.2:1) and reaction time (12–24 hours) to maximize yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures ≥97% purity. Monitor reaction progress using HPLC or GC-MS to avoid over-chlorination byproducts .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and CF₃ groups (δ 120–125 ppm in ¹⁹F NMR) .
- FT-IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-Cl/C-F vibrations (750–800 cm⁻¹ and 1100–1200 cm⁻¹, respectively) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 245 (M⁺) with fragments at m/z 210 [M-Cl]⁺ and m/z 165 [M-CF₃]⁺ .
Q. What are the solubility and stability profiles of this compound under standard lab conditions?
- Methodological Answer : The compound is sparingly soluble in water (0.2 g/L at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate decomposition <5% over 6 months when stored in amber vials at -20°C. Avoid exposure to strong bases (pH >10), which hydrolyze the CF₃ group .
Advanced Research Questions
Q. How do electronic effects of the CF₃ and Cl substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The electron-withdrawing CF₃ and Cl groups activate the aromatic ring toward NAS by reducing electron density at the para and ortho positions. Kinetic studies (e.g., using NaN₃ in DMSO at 80°C) show second-order rate constants (k₂) of 0.15 L/mol·s for azide substitution at the 4-position. Compare with DFT calculations (B3LYP/6-31G*) to correlate experimental vs. theoretical activation energies .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Discrepancies may arise from assay conditions. For example:
- Enzyme Inhibition : Use purified enzymes (e.g., cytochrome P450 isoforms) in pH 7.4 buffers; IC₅₀ values range 5–20 µM .
- Cytotoxicity : Test in cell lines (e.g., HEK293) with serum-containing media, which may sequester the compound via protein binding, reducing apparent toxicity (LD₅₀ >100 µM). Control for solvent effects (e.g., DMSO ≤0.1%) and validate with LC-MS intracellular concentration measurements .
Q. How can computational modeling predict metabolite formation during environmental degradation?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to simulate hydrolysis pathways. Key metabolites include 2,6-dichloro-4-carboxyphenol (via CF₃ oxidation) and chlorinated quinones. Validate with LC-HRMS in simulated sunlight (UV-Vis, λ=300 nm) and aquatic matrices (pH 5–9). Half-lives range from 2 days (aerobic) to 14 days (anaerobic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
